Pyridine-2,3,5,6-tetraamine trihydrochloride

Monomer stability Air oxidation resistance Polymer-grade purity

Pyridine-2,3,5,6-tetraamine trihydrochloride (TAP·3HCl, CAS 34981-10-7) is the stabilized trihydrochloride salt of 2,3,5,6-tetraaminopyridine (TAP), a heterocyclic tetraamine monomer featuring four primary amine substituents at the 2,3,5,6-positions of the pyridine ring. The free base form (CAS 38926-45-3) is notorious for its extreme air sensitivity, making the trihydrochloride salt the indispensable form for all practical handling, storage, and polymerization workflows.

Molecular Formula C5H12Cl3N5
Molecular Weight 248.5 g/mol
CAS No. 34981-10-7
Cat. No. B3261909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-2,3,5,6-tetraamine trihydrochloride
CAS34981-10-7
Molecular FormulaC5H12Cl3N5
Molecular Weight248.5 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1N)N)N)N.Cl.Cl.Cl
InChIInChI=1S/C5H9N5.3ClH/c6-2-1-3(7)5(9)10-4(2)8;;;/h1H,6-7H2,(H4,8,9,10);3*1H
InChIKeyPSYBZLOUPUEYEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-2,3,5,6-tetraamine Trihydrochloride (CAS 34981-10-7): Core Identity and High-Performance Monomer Role


Pyridine-2,3,5,6-tetraamine trihydrochloride (TAP·3HCl, CAS 34981-10-7) is the stabilized trihydrochloride salt of 2,3,5,6-tetraaminopyridine (TAP), a heterocyclic tetraamine monomer featuring four primary amine substituents at the 2,3,5,6-positions of the pyridine ring. The free base form (CAS 38926-45-3) is notorious for its extreme air sensitivity, making the trihydrochloride salt the indispensable form for all practical handling, storage, and polymerization workflows [1]. TAP·3HCl serves as the critical nitrogen-containing monomer for the synthesis of poly(pyridobisimidazole) (PIPD), commercially known as M5 fiber—a rigid-rod polymer that delivers the highest compressive strength ever recorded for an organic polymer fiber [2]. The compound is also a versatile precursor to polybenzimidazoles (PBI), polyimidazopyrrolones (pyrrones), and polybenzimidazobenzophenanthrolines (BB polymers), all characterized by exceptional thermooxidative stability [3].

Why Generic Tetraamine Substitution Cannot Match Pyridine-2,3,5,6-tetraamine Trihydrochloride in High-Performance Polymer Synthesis


Procurement decisions for tetraamine monomers intended for rigid-rod polymer synthesis cannot rely on generic substitution because TAP·3HCl possesses two irreproducible structural advantages not found in conventional aromatic tetraamines such as 1,2,4,5-tetraaminobenzene (TAB) or 3,3′-diaminobenzidine (DAB). First, TAP·3HCl reacts as a regioselective difunctional monomer at the 3,5-amino positions when treated with diacid halides or dianhydrides in aprotic solvents, enabling the formation of soluble, gel-free precyclized polyamides—a controlled polymerization behavior that conventional tetraamines, which react at all four amine sites, cannot replicate [1]. Second, the pyridine ring nitrogen contributes a unique hydrogen-bond-accepting site that, after cyclization into the PIPD structure, establishes a bidirectional hydrogen-bonding network between polymer chains, yielding compressive strength (1.7 GPa) that more than quintuples that of PBO fibers (0.3 GPa)—a property absent in polymers derived from all-carbon aromatic tetraamines [2]. Substituting TAP·3HCl with the free base form (CAS 38926-45-3) is further precluded by its well-documented "horrific oxidative lability" that compromises monomer purity and leads to polymers with suboptimal properties [3].

Quantified Differentiation Evidence for Pyridine-2,3,5,6-tetraamine Trihydrochloride (CAS 34981-10-7) Against Closest Analogs


Oxidative Stability: TAP·3HCl Salt vs. Free Base (CAS 38926-45-3)

The free base 2,3,5,6-tetraaminopyridine (TAP, CAS 38926-45-3) is described in the primary literature as possessing 'truly horrific oxidative lability' [1] and 'extreme sensitivity to air oxidation [that] makes its isolation and purification challenging and can lead to polymers with suboptimal properties' [2]. In contrast, the trihydrochloride salt (TAP·3HCl·H₂O) is a stable, crystalline solid that can be isolated, purified to polymer-grade specifications, and stored under standard laboratory conditions. The free base requires handling under rigorous inert atmosphere and immediate conversion to avoid degradation, whereas TAP·3HCl is the form routinely supplied by vendors at ≥95% purity and used directly in polyphosphoric acid or aprotic solvent polymerization protocols [3].

Monomer stability Air oxidation resistance Polymer-grade purity

Regioselective Difunctional Reactivity: TAP·3HCl vs. Conventional Aromatic Tetraamines (TAB, DAB)

Unlike conventional aromatic tetraamines such as 1,2,4,5-tetraaminobenzene (TAB) or 3,3′-diaminobenzidine (DAB), which react as tetrafunctional monomers and readily form crosslinked, insoluble gels when treated with bis(acid halides), TAP·3HCl reacts regioselectively as a difunctional monomer at the 3- and 5-amino positions with diacid halides or dianhydrides in aprotic solvents such as N-methylpyrrolidinone under mild conditions [1]. This controlled reactivity yields completely gel-free, soluble precyclized polyamides that can be processed into films, coatings, and fibers before thermal cyclodehydration converts them into the final intractable polybenzimidazole or polyimidazopyrrolone form [2]. The inherent solubility of the TAP-derived precyclized polymers in the uncured state enables solution processing that is unattainable with polymers derived from unsubstituted 2,3,5,6-tetraaminopyridine (TAP), which 'show limited solubility in all but highly acidic solvents' [3].

Controlled polymerization Gel-free polyamide precursors Monofunctional vs. polyfunctional reactivity

PIPD (M5) Fiber Compressive Strength: 5.7× Superiority over PBO (Zylon) Fiber

Heat-treated PIPD fiber (M5), synthesized from TAP·3HCl and 2,5-dihydroxyterephthalic acid, achieves a compressive strength of 1.7 GPa—the highest value ever reported for an organic polymer fiber [1]. In direct cross-study comparison, pristine PBO fiber (Zylon) exhibits a compressive strength of only 0.3 GPa [2], while commercial Zylon registers 0.43 GPa [2]. This represents a 3.9–5.7× enhancement in compressive performance. The differential arises from the bidirectional intermolecular hydrogen-bonding network enabled by the pyridine nitrogen and pendant hydroxyl groups in PIPD, producing an internal shear modulus of 7 GPa versus approximately 1 GPa for PBO and PBT fibers, whose interchain cohesion relies solely on weak van der Waals forces [1]. Independent studies confirm that 'the PIPD fibre has a higher compressive strength (~1 GPa) than PBO (~0.3 GPa) and other high performance polymer fibres, because hydrogen bond formation is possible between PIPD molecules' [3].

Compressive strength Rigid-rod polymer fibers Hydrogen-bonded network

PIPD (M5) Tensile Modulus and Strength vs. Commercial Aramid and PBO Fibers

PIPD (M5) fiber derived from TAP·3HCl exhibits a heat-treated tensile modulus up to 360 GPa and tensile strength well above 4 GPa, with optimized variants reaching 450 GPa modulus and 9.5 GPa strength [1][2]. In cross-study comparison, commercial PBO (Zylon) fiber achieves a tensile modulus of 270–380 GPa and tensile strength of 5.8 GPa, while aramid fibers (Kevlar, Twaron) range from 2.2 to 3.9 GPa tensile strength and ~70–150 GPa modulus [2][3]. The PIPD fiber thus matches or exceeds PBO in tensile properties while dramatically surpassing it in compressive performance. Notably, after 100 hours of xenon lamp irradiation, PIPD fiber retains essentially unchanged tensile strength, whereas Zylon (PBO) suffers a 35% strength loss under identical conditions [4], indicating superior environmental durability of the TAP·3HCl-derived polymer.

Tensile modulus Specific strength Ballistic fiber ranking

Scalable Synthesis Yield and Monomer Purity: Optimized TAP·3HCl Route vs. Historical Methods

The optimized two-step synthesis of TAP·3HCl·H₂O (nitration of 2,6-diaminopyridine with oleum/fuming HNO₃ followed by H₂/Pd/C catalytic hydrogenation in ethanol) achieves a total yield of 90% [1]. This represents a substantial improvement over earlier methods, which Sikkema reported as proceeding 'with low yield after nitration'—the early tin/HCl reduction route being particularly inefficient and complicated by the free base's oxidative lability [2]. Post-purification, TAP·3HCl·H₂O reaches a purity of ≥99.8% as confirmed by HPLC, ¹H-NMR, ¹³C-NMR, FT-IR, and elemental analysis, qualifying it as polymerization-grade monomer suitable for producing high-molecular-weight PIPD [3]. In contrast, the alternative tetraamine monomer 1,2,4,5-tetraaminobenzene hydrochloride (TAB·4HCl) is reported with a total yield exceeding 75% and presents greater by-product challenges during nitration of the dichlorobenzene precursor [4], while TAP free base synthesis via earlier methods suffered from both low yield and the inability to isolate pure monomer.

Synthesis yield Polymer-grade monomer Catalytic hydrogenation

Procurement-Driven Application Scenarios for Pyridine-2,3,5,6-tetraamine Trihydrochloride (CAS 34981-10-7)


High-Modulus, High-Compressive-Strength Organic Fiber Production (M5/PIPD)

TAP·3HCl is the exclusive nitrogen-containing monomer for PIPD (M5) fiber synthesis via polycondensation with 2,5-dihydroxyterephthalic acid (DHTA) in polyphosphoric acid [1]. The resulting heat-treated fiber delivers tensile modulus up to 360 GPa, tensile strength above 4 GPa, and compressive strength of 1.7 GPa—the highest compressive strength of any organic polymer fiber, competitive with carbon fiber [2]. This unique combination makes M5 fiber the prime candidate for advanced composite applications requiring both tensile and compressive load-bearing capability, including aircraft fuselage panels, naval ship hulls, and next-generation body armor systems where M5-based composites demonstrate 40–60% weight reduction versus equivalent Kevlar systems at identical protection levels [3]. No alternative tetraamine monomer (TAB, DAB) yields a fiber with comparable bidirectional hydrogen-bonding capacity and the resulting compressive performance.

Soluble Precyclized Polybenzimidazole (PBI) and Polyimidazopyrrolone Precursors for High-Temperature Coatings and Films

The difunctional reactivity of TAP·3HCl with diacid halides or dianhydrides in aprotic solvents (e.g., N-methylpyrrolidinone) produces completely gel-free, soluble precyclized polyamides that can be solution-cast into films, spin-coated onto substrates, or wet-spun into fibers before thermal cyclodehydration converts them into the final, intractable polybenzimidazole (PBI) or polyimidazopyrrolone form [1]. This processing window is unique to TAP·3HCl-derived polymers and unavailable with conventional tetraamine-derived systems, which gel during polymerization or require strongly acidic solvents. Target applications include high-temperature protective coatings for aerospace components, proton-exchange membranes for fuel cells operating above 120°C, and thermally stable dielectric interlayers for flexible electronics, all leveraging the exceptional thermooxidative stability of the fully cyclized TAP-derived heterocyclic backbone [2].

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Synthesis

The four primary amine groups of TAP (released in situ from TAP·3HCl upon deprotonation) serve as a compact, nitrogen-rich ligand platform for constructing coordination polymers and metal-organic frameworks. The pyridine nitrogen provides a fifth coordination site, enabling multidentate binding modes unavailable with all-carbon tetraamines such as 1,2,4,5-tetraaminobenzene. Copolymerization studies with 3,3′-diaminobenzidine (DAB) and 4,4′-dicarboxydiphenyl ether demonstrate that TAP incorporation enhances copolymer inherent viscosity (reaching 1.028 dL/g at 30 mol% TAP content) and improves solubility in DMF, DMSO, and NMP, facilitating solution processing of the resulting coordination materials [3]. This positions TAP·3HCl as a strategic building block for researchers designing nitrogen-rich porous polymers and single-atom catalyst supports where high amine density and heteroatom content are critical performance parameters [4].

Proton-Conducting Membranes for High-Temperature PEM Fuel Cells

Polydiimidazopyridine (PDIP) membranes synthesized from TAP·3HCl and 2,5-dihydroxyterephthalic acid in polyphosphoric acid exhibit intrinsic proton conductivity under anhydrous, high-temperature conditions (>120°C), a performance regime where conventional Nafion-based membranes fail due to dehydration [1]. The pyridine ring nitrogen and imidazole NH groups in the PDIP backbone function as proton-hopping sites, while the exceptional thermooxidative stability of the fully aromatic heterocyclic structure ensures long-term operational durability. This application directly exploits the unique molecular architecture of the TAP-derived polymer—specifically the nitrogen-rich heterocyclic repeat unit—that has no equivalent in polymers derived from all-carbon tetraamine monomers. Researchers developing HT-PEM fuel cells for automotive and stationary power applications should prioritize TAP·3HCl as the enabling monomer for membrane fabrication.

Quote Request

Request a Quote for Pyridine-2,3,5,6-tetraamine trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.